REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH2:4][C:5](=[O:11])[NH:6]2.[C:12]1([C:21]2[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=2)[CH2:15][O:14]1)=O.C[Si](C)(C)N[Si](C)(C)C.[Na].Cl>CN(C=O)C>[C:12]1(=[C:4]2[C:3]3[C:7](=[CH:8][CH:9]=[CH:10][C:2]=3[CH3:1])[NH:6][C:5]2=[O:11])[C:21]2[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=2)[CH2:15][O:14]1 |f:2.3,^1:30|
|
Name
|
|
Quantity
|
0.15 g
|
Type
|
reactant
|
Smiles
|
CC1=C2CC(NC2=CC=C1)=O
|
Name
|
|
Quantity
|
0.178 g
|
Type
|
reactant
|
Smiles
|
C1(=O)OCC2=CC=CC=C12
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
2.14 mL
|
Type
|
reactant
|
Smiles
|
C[Si](N[Si](C)(C)C)(C)C.[Na]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The solution was stirred at room temperature for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to give a yellow solid
|
Type
|
EXTRACTION
|
Details
|
The aqueous mixture was extracted with EtOAc
|
Type
|
WASH
|
Details
|
the organic phase washed with saturated NaHCO3, H2O, dilute HCl, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the solution dried with Na2SO4
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the solid obtained
|
Type
|
CUSTOM
|
Details
|
was purified by chromatography (silica gel, CHCl3/EtOAc, 7:3)
|
Type
|
CUSTOM
|
Details
|
The solid obtained
|
Type
|
CUSTOM
|
Details
|
was recrystallized from EtOAc/hexanes
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(OCC2=CC=CC=C12)=C1C(NC2=CC=CC(=C12)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.8 mg | |
YIELD: CALCULATEDPERCENTYIELD | 1.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |